An In-Depth Technical Guide to N-[4-(chloroacetyl)benzyl]acetamide for Advanced Research
An In-Depth Technical Guide to N-[4-(chloroacetyl)benzyl]acetamide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Tool
N-[4-(chloroacetyl)benzyl]acetamide (CAS Number: 24095-56-5) is a bifunctional organic compound poised for significant applications in chemical biology, proteomics, and drug discovery. Its unique architecture, featuring a reactive chloroacetyl group and a benzylacetamide moiety, makes it a valuable tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, its mechanism of action as a covalent modifier, and its potential applications in advanced research, along with essential safety and handling information.
While this compound holds considerable promise, it is important to note that detailed experimental data, including specific spectroscopic analyses, are not widely available in the public domain. Therefore, this guide synthesizes information from related compounds and established chemical principles to provide a robust framework for its utilization in a research setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-[4-(chloroacetyl)benzyl]acetamide is fundamental to its application. The table below summarizes its key characteristics.[1]
| Property | Value |
| CAS Number | 24095-56-5 |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Appearance | Predicted to be a white to pale yellow crystalline solid[2] |
| Vapor Pressure | 9.57E-09 mmHg at 25°C |
Proposed Synthesis of N-[4-(chloroacetyl)benzyl]acetamide
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-[4-(chloroacetyl)benzyl]acetamide.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-aminobenzyl)acetamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(aminomethyl)aniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-aminobenzyl)acetamide. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of N-[4-(chloroacetyl)benzyl]acetamide
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride (1.2 equivalents) to the suspension.
-
Friedel-Crafts Acylation: To this mixture, add a solution of N-(4-aminobenzyl)acetamide (from Step 1) in anhydrous DCM dropwise, maintaining the temperature below 5°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
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Workup and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-[4-(chloroacetyl)benzyl]acetamide.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for N-[4-(chloroacetyl)benzyl]acetamide is not publicly available, the following are predicted values based on its chemical structure and data from analogous compounds. Researchers who synthesize this compound are encouraged to perform full spectroscopic characterization for verification.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the benzylic methylene protons (doublet, ~4.4 ppm), the chloroacetyl methylene protons (singlet, ~4.7 ppm), and aromatic protons in the para-substituted benzene ring (two doublets, ~7.3 and 7.9 ppm). The amide proton would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the acetyl methyl carbon (~23 ppm), the benzylic methylene carbon (~43 ppm), the chloroacetyl methylene carbon (~46 ppm), aromatic carbons (~128-140 ppm), the acetyl carbonyl carbon (~170 ppm), and the chloroacetyl carbonyl carbon (~195 ppm). |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretches of the amide and ketone (~1680 cm⁻¹ and ~1650 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 225, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). |
Mechanism of Action: A Covalent Modifier
The primary utility of N-[4-(chloroacetyl)benzyl]acetamide in a biological context stems from the electrophilic nature of its chloroacetyl group. This functional group is a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.[3]
Diagram of Covalent Modification of Cysteine
Caption: Nucleophilic attack of a cysteine thiol on the chloroacetyl group.
This covalent modification is the basis for its application as a chemical probe in proteomics and as a potential lead compound in drug discovery for targeting proteins with reactive cysteines. The reaction is typically irreversible under physiological conditions, leading to the permanent labeling of the target protein.
Applications in Research and Drug Development
The bifunctional nature of N-[4-(chloroacetyl)benzyl]acetamide opens up a range of possibilities for its use in scientific research.
Covalent Labeling in Proteomics
The chloroacetyl group serves as a reactive handle for the covalent labeling of proteins.[3][4] This is particularly useful in chemical proteomics for:
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Activity-Based Protein Profiling (ABPP): This compound can be used to identify and profile the activity of enzymes that have a reactive cysteine in their active site.
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Target Identification: By incorporating a reporter tag (e.g., biotin or a fluorophore) into the benzylacetamide portion of the molecule, researchers can use N-[4-(chloroacetyl)benzyl]acetamide derivatives to "fish out" and identify their protein targets from complex biological samples.[5]
-
Mapping Protein Structure and Interactions: Covalent labeling, in conjunction with mass spectrometry, can provide insights into the solvent accessibility of cysteine residues, thereby helping to map protein structure and interaction interfaces.[4]
Fragment-Based Drug Discovery
The chloroacetamide moiety is a recognized electrophilic fragment used in covalent fragment-based drug discovery.[6] N-[4-(chloroacetyl)benzyl]acetamide can be used as a starting point for the development of more potent and selective covalent inhibitors. The benzylacetamide portion can be modified to enhance binding affinity and selectivity for the target protein.
Development of Covalent Probes and Inhibitors
The chloroacetamide functional group has been successfully incorporated into a variety of probes and inhibitors to covalently target specific proteins.[3][7] N-[4-(chloroacetyl)benzyl]acetamide provides a versatile scaffold for the design of novel covalent molecules for a range of biological targets.
Safety and Handling
As a reactive electrophile, N-[4-(chloroacetyl)benzyl]acetamide should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, the following precautions, based on the safety profiles of similar chloroacetamide and benzylacetamide compounds, are recommended.[2][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[9] Do not ingest. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N-[4-(chloroacetyl)benzyl]acetamide is a promising chemical entity with significant potential for advancing research in chemical biology, proteomics, and drug discovery. Its ability to act as a covalent modifier of proteins, particularly targeting cysteine residues, makes it a valuable tool for a variety of applications. While a lack of comprehensive experimental data necessitates a cautious and methodical approach to its use, the foundational chemical principles and the data from analogous compounds outlined in this guide provide a solid starting point for its exploration in a research context. As more researchers begin to work with this versatile molecule, a more complete understanding of its properties and applications will undoubtedly emerge.
References
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- Sciforum. (Date not available). REACTION OF ACETOPHENONE (HEPTA-O-ACETYL-β- LACTOSYL)THIOSEMICARBAZONES WITH ETHYL BROMOACETATE. Retrieved from [Link]
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